molecular formula C9H9BrO B180319 3-(4-Bromophenyl)prop-2-en-1-ol CAS No. 130265-32-6

3-(4-Bromophenyl)prop-2-en-1-ol

Cat. No. B180319
M. Wt: 213.07 g/mol
InChI Key: DLEIRQMIYDUVBY-OWOJBTEDSA-N
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Description

“3-(4-Bromophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9BrO . It has an average mass of 213.071 Da and a monoisotopic mass of 211.983673 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and facile base-catalyzed Claisen-Schmidt condensation method was used to synthesize 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)prop-2-en-1-ol” consists of a bromophenyl group attached to a prop-2-en-1-ol group .

Scientific Research Applications

  • Synthesis of Photochromic Naphthopyrans : Aiken et al. (2015) explored a method to create 4-aryl-2-naphthols, a transformation process involving 3-(4-Bromophenyl)prop-2-en-1-ol derivatives, which can be used to produce photochromic naphthopyrans (Aiken, Armitage, Gabbutt, & Heron, 2015).

  • Molecular Structure Analysis : Suwunwong et al. (2009) investigated the crystal structure of a molecule similar to 3-(4-Bromophenyl)prop-2-en-1-ol, examining its spatial configuration and intermolecular interactions, which can inform material design and synthesis (Suwunwong, Chantrapromma, Karalai, Pakdeevanich, & Fun, 2009).

  • Nonlinear Optical Properties in Semiconductor Devices : Shkir et al. (2019) explored the optical properties of chalcone derivatives, including those related to 3-(4-Bromophenyl)prop-2-en-1-ol, highlighting their potential application in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

  • Third-Order Nonlinear Optical Properties : D’silva et al. (2012) studied the nonlinear optical properties of certain chalcone derivatives, which could be relevant for the development of materials with specific optical applications (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).

  • Antioxidant Activity : Brahmana et al. (2021) synthesized and evaluated the antioxidant activity of a derivative of 3-(4-Bromophenyl)prop-2-en-1-ol, contributing to the understanding of its potential use as an antioxidant agent (Brahmana, Kaban, Haro, & Ginting, 2021).

  • Cytotoxicity Against Cancer Cells : Another study by Brahmana et al. (2022) focused on the synthesis of halogen-substituted chalcone derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells (Brahmana, Kaban, Haro, & Ginting, 2022).

  • Spectroscopic Characterization and DFT Studies : Zaini et al. (2018) conducted quantum chemical investigations on a chalcone derivative, examining its molecular structure and spectral properties, which are crucial for understanding its reactivity and stability (Zaini, Arshad, Ibrahim, Khalib, & Zainuri, 2018).

properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEIRQMIYDUVBY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)prop-2-en-1-ol

CAS RN

105515-33-1
Record name (2E)-3-(4-bromophenyl)prop-2-en-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-(4-Bromophenyl)prop-2-en-1-ol

Citations

For This Compound
23
Citations
XY He, ZX Wang - Chemical Communications, 2021 - pubs.rsc.org
Synthesis of 1,4-enynes was performed via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. The reaction features high regio- and E/Z-selectivity when aryl-…
Number of citations: 5 pubs.rsc.org
B Yang, ZX Wang - Organic letters, 2019 - ACS Publications
NiCl 2 (PMe 3 ) 2 -catalyzed reaction of allyl alcohols with silylzinc reagents, including PhMe 2 SiZnCl, Ph 2 MeSiZnCl, and Ph 3 SiZnCl, was performed, achieving allylsilanes in high …
Number of citations: 18 pubs.acs.org
T Menard, A Laverny, SE Denmark - The Journal of organic …, 2021 - ACS Publications
A method for the catalytic, enantioselective, carbosulfenylation of alkenes to construct 3,4-disubstituted chromans is described. Alkene activation proceeds through the intermediacy of …
Number of citations: 5 pubs.acs.org
NK Jobson, R Spike, AR Crawford, D Dewar… - Organic & …, 2008 - pubs.rsc.org
With the aim of developing a new SPECT imaging agent for the noradrenaline transporter, a twelve-step stereoselective synthesis of iodinated analogues of (2S,3R)- and (2R,3S)-…
Number of citations: 32 pubs.rsc.org
SP Rekowski, AA Wani, J Conrad, PV Bharatam… - Tetrahedron, 2020 - Elsevier
A transition metal-free, diastereospecific reaction between substituted (Z)-1,2-dibromo-3-phenyl-2-propenes and substituted catechols using Cs 2 CO 3 as a base at 140 C for 18 h …
Number of citations: 3 www.sciencedirect.com
R Wang, Y Tang, M Xu, C Meng… - The Journal of organic …, 2018 - ACS Publications
A Cp*Ir complex bearing a functional bipyridonate ligand [Cp*Ir(2,2′-bpyO)(H 2 O)] was found to be a highly efficient and general catalyst for transfer hydrogenation of aldehydes and …
Number of citations: 67 pubs.acs.org
CB Kelly, JM Ovian, RM Cywar, T Gosselin, RJ Wiles… - scholar.archive.org
All chemical transformations requiring inert atmospheric conditions or vacuum distillation utilized Schlenk line techniques with a 3-or 4-port dual-bank manifold. Nitrogen was used to …
Number of citations: 0 scholar.archive.org
R Perez - 2015 - d-scholarship.pitt.edu
The total synthesis of marineosin A, a unique spiroaminal with selective cytotoxicity, has been under investigation in our laboratory. A ruthenium-catalyzed enolate allylic alkylation …
Number of citations: 1 d-scholarship.pitt.edu
MG Lloyd, RJK Taylor, WP Unsworth - Organic & Biomolecular …, 2016 - pubs.rsc.org
Phosphorylated cyclopropanes, generated via the Rh(II)-catalysed intramolecular cyclopropanation of α-(diethoxyphosphoryl)acetates, have been found to be useful precursors in the …
Number of citations: 11 pubs.rsc.org
A Horton, K Nash, E Tackie-Yarboi… - Journal of medicinal …, 2018 - ACS Publications
Nitric oxide (NO) mimetics and other agents capable of enhancing NO/cGMP signaling have demonstrated efficacy as potential therapies for Alzheimer’s disease. A group of thiol-…
Number of citations: 20 pubs.acs.org

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